5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Tyrosinase inhibition Melanogenesis Enzyme kinetics

5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (also referred to as (Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione or DBTD) is a synthetic, low-molecular-weight (237.23 g/mol) 5-benzylidene-thiazolidine-2,4-dione derivative. It features a catechol (3,4-dihydroxyphenyl) moiety conjugated to the thiazolidine-2,4-dione core, distinguishing it from mono-hydroxy, methoxy-substituted, and non-phenolic analogs within the class.

Molecular Formula C10H7NO4S
Molecular Weight 237.23 g/mol
Cat. No. B4759355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Molecular FormulaC10H7NO4S
Molecular Weight237.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)O)O
InChIInChI=1S/C10H7NO4S/c12-6-2-1-5(3-7(6)13)4-8-9(14)11-10(15)16-8/h1-4,12-13H,(H,11,14,15)/b8-4+
InChIKeyMYQOFENGCCDZOW-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 99073-32-2): Core Identity and Structural Context


5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (also referred to as (Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione or DBTD) is a synthetic, low-molecular-weight (237.23 g/mol) 5-benzylidene-thiazolidine-2,4-dione derivative . It features a catechol (3,4-dihydroxyphenyl) moiety conjugated to the thiazolidine-2,4-dione core, distinguishing it from mono-hydroxy, methoxy-substituted, and non-phenolic analogs within the class [1]. The compound is commercially available at ≥98% purity (Bidepharm) and serves both as a direct biological probe and as a key synthetic intermediate for constructing more elaborate bioactive thiazolidinediones [2].

Why 3,4-Dihydroxy Substitution Cannot Be Assumed Equivalent to Other Hydroxy/Methoxy Regioisomers in 5-Benzylidene-Thiazolidine-2,4-diones


Within the 5-benzylidene-thiazolidine-2,4-dione series, the position and number of phenolic substituents on the arylidene ring profoundly dictate target engagement, potency, and even the direction of biological effect. Direct comparative enzymology demonstrates that the 3,4-dihydroxy (catechol) substitution pattern yields only moderate mushroom tyrosinase inhibition (35.79% at 20 µM), markedly inferior to the 4-hydroxy (62.68%) and 3-hydroxy-4-methoxy (82.27%) regioisomers [1]. This contrasts sharply with the 2,4-dihydroxy isomer MHY498, which achieves an IC50 of 3.55 µM in the same assay system [2]. Consequently, procuring a generic “hydroxy-substituted benzylidene-thiazolidinedione” without specifying the exact substitution pattern risks selecting a compound with negligible activity for tyrosinase-targeted applications, while overlooking the catechol moiety's distinct potential for metal chelation, radical scavenging, and orthogonal target engagement [1][3].

Quantitative Differentiation Evidence: 5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione vs. Closest Hydroxy/Methoxy Analogs


Mushroom Tyrosinase Inhibition: 3,4-Dihydroxy vs. 4-Hydroxy, 3-Hydroxy-4-Methoxy, and 2,4-Dihydroxy Regioisomers

In a head-to-head panel of twelve 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives evaluated under identical conditions, the 3,4-dihydroxy compound (designated 2d) inhibited mushroom tyrosinase by only 35.79 ± 0.69% at 20 µM. By contrast, the 4-hydroxy analog (2a) achieved 62.68 ± 1.03% inhibition, and the 3-hydroxy-4-methoxy analog (2f) achieved 82.27 ± 1.85% inhibition at the same concentration [1]. A separate study on the 2,4-dihydroxy isomer MHY498 reported an IC50 of 3.55 µM, substantially more potent than kojic acid (IC50 = 22.79 µM) [2]. No IC50 was determined for the 3,4-dihydroxy compound because its percent inhibition did not merit full dose-response profiling. This rank order demonstrates that catechol geometry on the benzylidene ring is not advantageous for tyrosinase active-site engagement; the 4-hydroxy and 3-hydroxy-4-methoxy patterns are strongly preferred.

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Catechol-Enabled Metal Chelation and Radical Scavenging: Class-Level Differentiation from Non-Catechol Thiazolidinediones

The 3,4-dihydroxyphenyl (catechol) moiety endows DBTD with bidentate metal-chelating capacity and hydrogen-atom-donor ability that are structurally absent in the 4-hydroxy, 3-methoxy-4-hydroxy, and unsubstituted benzylidene analogs. While direct quantitative DPPH/FRAP data for DBTD itself are not reported, a closely related study on phenolic thiazolidine-2,4-dione derivatives established that polyphenolic compounds bearing two or more hydroxyl groups (e.g., compounds 5f and 5l) exhibited antiradical activity comparable to reference antioxidants Trolox and ascorbic acid, whereas monophenolic analogs showed significantly weaker or negligible activity [1]. Quantum-chemical calculations in the same study confirmed that O–H bond dissociation energy (BDE) of the phenolic groups is the dominant predictor of radical-scavenging potency, and the catechol motif yields lower BDE values than isolated para-hydroxyl groups due to resonance stabilization of the semiquinone radical via intramolecular hydrogen bonding [1]. This class-level inference positions DBTD as a candidate for applications requiring simultaneous metal chelation and radical scavenging—capabilities not provided by non-catechol thiazolidinediones [1][2].

Antioxidant Metal chelation Free radical scavenging

Validated Synthetic Intermediate for PAI-1 Inhibitor Pharmacophores: Differentiated Utility vs. Terminal Bioactives

DBTD serves as a documented precursor for generating potent plasminogen activator inhibitor-1 (PAI-1) inhibitors through N3-alkylation and cross-coupling. Specifically, (Z)-3-(3-bromobenzyl)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione is synthesized from DBTD and further elaborated via Suzuki coupling with 4-trifluoromethoxyphenylboronic acid to yield (Z)-5-(3,4-dihydroxybenzylidene)-3-((4'-(trifluoromethoxy)-[1,1-biphenyl]-3-yl)methyl)thiazolidine-2,4-dione in 78% yield [1]. This synthetic tractability distinguishes DBTD from non-phenolic or mono-hydroxy TZD building blocks, where the absence of the catechol protection/deprotection handle and the altered electronic profile of the arylidene ring would necessitate a different synthetic route. The catechol group can be orthogonally protected as acetonide or benzyl ethers during N3-functionalization, a tactical advantage not available to 4-hydroxy or 3-methoxy-4-hydroxy analogs [1][2].

Synthetic intermediate PAI-1 inhibitor Medicinal chemistry

Predicted COMT Inhibition Potential vs. Non-Catechol TZD Analogs

Thiazolidinedione-based inhibitors of human catechol-O-methyltransferase (COMT) have been identified through structure-based drug design, with lead compounds achieving IC50 values of 54 nM, 127 nM, and 386 nM—more potent than the approved drugs tolcapone (Tasmar) and entacapone (Comtan) . The catechol recognition motif is essential for COMT substrate/inhibitor binding, as the enzyme catalyzes methyl transfer specifically to one hydroxyl group of catechol substrates. DBTD, by virtue of its 3,4-dihydroxybenzylidene substructure, fulfills this fundamental pharmacophoric requirement for COMT active-site engagement, whereas mono-hydroxy, methoxy-substituted, and unsubstituted benzylidene-TZD analogs do not [1]. Although direct IC50 data for DBTD against human COMT are not publicly available, the structural precedent establishes that the catechol-bearing scaffold is the requisite starting point for any COMT-directed TZD optimization campaign.

COMT inhibition Catechol-O-methyltransferase Parkinson's disease

Application Scenarios Where 5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione Provides Scientific or Procurement Advantage


Negative Control or Selectivity Probe in Tyrosinase Inhibitor Screening Panels

Given its modest 35.79% tyrosinase inhibition at 20 µM—substantially weaker than the 4-hydroxy (62.68%) and 3-hydroxy-4-methoxy (82.27%) analogs [1]—DBTD can serve as a regioisomeric negative control in structure–activity relationship (SAR) studies. Its inclusion in a screening panel helps establish that tyrosinase inhibition in this chemotype requires specific hydrogen-bonding geometry not satisfied by the catechol arrangement, thereby validating the selectivity of hit compounds.

Lead Scaffold for COMT Inhibitor Discovery Programs

The 3,4-dihydroxybenzylidene moiety is the essential catechol pharmacophore for COMT recognition . DBTD represents a minimal TZD-based scaffold that fulfills this requirement, offering a starting point for N3-functionalization to improve potency, selectivity, and brain penetration. Research groups targeting Parkinson's disease or catecholamine metabolism disorders should procure DBTD as the entry scaffold rather than non-catechol TZD analogs, which lack the fundamental COMT binding determinant.

Synthetic Intermediate for PAI-1 Inhibitor Libraries

DBTD is a documented precursor for constructing PAI-1 inhibitor candidates via sequential N3-alkylation and Suzuki cross-coupling, with demonstrated yields of 78% for the key elaboration step [2]. Medicinal chemistry teams synthesizing focused libraries around the 5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione core should source DBTD in multi-gram quantities as the validated starting material, bypassing de novo route development.

Bifunctional Antioxidant-Metal Chelator Probe for Oxidative Stress Research

Although direct DPPH/FRAP IC50 values for DBTD are unreported, the catechol substructure confers predictable hydrogen-atom-donor and bidentate metal-chelating capabilities that non-catechol TZD analogs lack [3][4]. DBTD can be deployed in assays requiring simultaneous radical scavenging and transition-metal sequestration (e.g., Fenton reaction inhibition, lipid peroxidation models), where monohydroxy TZDs would fail to provide the chelating component.

Quote Request

Request a Quote for 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.